1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride
CAS No.: 2034749-29-4
Cat. No.: VC6359385
Molecular Formula: C13H17Cl3N2S
Molecular Weight: 339.7
* For research use only. Not for human or veterinary use.
![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride - 2034749-29-4](/images/structure/VC6359385.png)
Specification
CAS No. | 2034749-29-4 |
---|---|
Molecular Formula | C13H17Cl3N2S |
Molecular Weight | 339.7 |
IUPAC Name | 1-[(3-chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride |
Standard InChI | InChI=1S/C13H15ClN2S.2ClH/c14-13-10-3-1-2-4-11(10)17-12(13)9-16-7-5-15-6-8-16;;/h1-4,15H,5-9H2;2*1H |
Standard InChI Key | MBZQBEZVDIBRKR-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CC2=C(C3=CC=CC=C3S2)Cl.Cl.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecule consists of two primary moieties: a 3-chloro-1-benzothiophen-2-ylmethyl group and a piperazine ring. The benzothiophene system is a bicyclic structure comprising a benzene ring fused to a thiophene (sulfur-containing heterocycle), substituted with a chlorine atom at the 3-position. This aromatic system is linked via a methylene bridge (-CH-) to the piperazine ring, a six-membered diamine heterocycle. The dihydrochloride salt form indicates protonation at two nitrogen sites within the piperazine ring, enhancing solubility and stability .
Table 1: Molecular Properties of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine Dihydrochloride
Property | Value |
---|---|
CAS Number | 2034749-29-4 |
Molecular Formula | |
Molecular Weight | 339.7 g/mol |
IUPAC Name | 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine dihydrochloride |
Salt Form | Dihydrochloride |
The chlorine substituent on the benzothiophene ring introduces steric and electronic effects that influence reactivity and intermolecular interactions. The piperazine ring’s basicity allows for salt formation, a common strategy to improve the pharmacokinetic properties of amine-containing drugs .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine dihydrochloride likely follows strategies employed for analogous piperazine derivatives. A plausible route involves:
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Benzothiophene Halogenation: Introduction of a chlorine atom at the 3-position of 1-benzothiophene using electrophilic chlorinating agents.
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Methylation: Reaction of 3-chloro-1-benzothiophene with a methylating agent to form the 2-(chloromethyl) intermediate.
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Piperazine Alkylation: Treatment of the chloromethyl intermediate with piperazine under basic conditions, followed by hydrochloride salt formation .
This approach mirrors methods used to synthesize 1-benzylpiperazine (BZP), where benzyl chloride reacts with piperazine in ethanol to yield the hydrochloride salt . Microwave-assisted synthesis, which enhances reaction rates and reduces byproducts, could also be adapted for this compound .
Byproduct Considerations
Physicochemical Properties
Solubility and Stability
Exact solubility data for this dihydrochloride salt remain unreported, but related piperazine salts exhibit variable solubility profiles. For example, BZP hydrochloride is sparingly soluble in water but freely soluble in methanol, while TFMPP (1-(3-trifluoromethylphenyl)piperazine) hydrochloride dissolves readily in chloroform . The dihydrochloride form of the subject compound likely improves aqueous solubility compared to its free base, facilitating handling in biological assays.
Table 2: Comparative Solubility of Piperazine Derivatives
Compound | Water | Methanol | Chloroform |
---|---|---|---|
BZP Hydrochloride | Insoluble | Soluble | Soluble |
TFMPP Hydrochloride | Slight | Soluble | Freely |
Subject Compound (Inferred) | Moderate | High | Moderate |
Stability studies are absent, but piperazine derivatives generally require storage in cool, dry environments to prevent decomposition.
Analytical Identification
Chromatographic Methods
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques for piperazine analysis. The UNODC recommends GC-MS with electron ionization (EI) for seized materials, providing characteristic fragmentation patterns such as m/z 176 (piperazine ring) and m/z 91 (benzyl ion) . For the subject compound, the benzothiophene moiety would likely produce unique ions (e.g., m/z 139 for ).
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